4-(4-bromophenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine
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Overview
Description
4-(4-bromophenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromophenyl group and a methylphenyl group attached to the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromophenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. For example, 4-bromophenacyl bromide can react with thiourea to form the thiazole ring.
Substitution Reaction: The resulting thiazole intermediate can then undergo a substitution reaction with 4-methylaniline to introduce the methylphenyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-bromophenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the thiazole ring or the aromatic groups.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-bromophenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-bromophenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can affect cellular signaling pathways, leading to changes in gene expression, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-(4-bromophenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine: Characterized by the presence of both bromophenyl and methylphenyl groups.
1-(4-bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one: Contains a similar bromophenyl group but differs in the structure of the central core.
1-(4-bromophenyl)-3-(4-methylphenyl)thio-1-propanone: Similar in having bromophenyl and methylphenyl groups but with a different functional group.
Uniqueness
This compound is unique due to its specific thiazole ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H13BrN2S |
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Molecular Weight |
345.3 g/mol |
IUPAC Name |
4-(4-bromophenyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C16H13BrN2S/c1-11-2-8-14(9-3-11)18-16-19-15(10-20-16)12-4-6-13(17)7-5-12/h2-10H,1H3,(H,18,19) |
InChI Key |
PGCQOQXQJKPGBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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